Guanosine 5'-phosphoimidazolide

Prebiotic Chemistry Template-Directed Synthesis RNA Oligomerization

Quantitative prebiotic chemistry requires precise substrate selection. ImpG (CAS 69281-33-0) serves as the essential negative control for 2-MeImpG studies, enabling direct mechanistic comparison of imidazole ring substitution effects. • **Baseline control**: Inefficient, non-regiospecific poly(C) template polymerization vs. 3′-5′-specific 2-MeImpG • **Metal ion probe**: Switch linkage from 2′-5′ (uncatalyzed) to 3′-5′ (Zn²⁺) for catalytic mechanism studies • **Kinetic modeling**: Well-characterized hydrolysis/oligomerization rate constants for replication model validation

Molecular Formula C13H16N7O7P
Molecular Weight 413.28 g/mol
CAS No. 69281-33-0
Cat. No. B3330381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-phosphoimidazolide
CAS69281-33-0
Molecular FormulaC13H16N7O7P
Molecular Weight413.28 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
InChIInChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1
InChIKeyYVUZUNMTEUIDKC-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-Phosphoimidazolide: Core Activated Nucleotide


Guanosine 5'-phosphoimidazolide (ImpG, CAS 69281-33-0) is an activated nucleotide monomer, characterized by a phosphoimidazolide (P-N) bond at the 5'-position of the guanosine ribose moiety [1]. It serves as a foundational substrate in the nonenzymatic, template-directed synthesis of RNA oligomers, particularly within the context of prebiotic chemistry and the RNA World hypothesis [2]. This compound functions via nucleophilic substitution, where the imidazole group acts as a leaving group to facilitate the formation of 3′-5′ or 2′-5′ phosphodiester bonds [1]. While it is a cornerstone for understanding abiotic polymerization, its intrinsic limitations in regiospecificity and efficiency on standard templates have driven the development of its more specialized, methylated analog, 2-MeImpG, for advanced mechanistic and synthetic applications [2].

Workflow Prebiotic nonenzymatic RNA oligomerization studies
Selection context Baseline control for evaluating imidazole substitution effects
Method context Metal ion-dependent regiospecificity and kinetic modeling research

Why Generic Analogs Cannot Substitute for ImpG


Simple substitution of guanosine 5'-phosphoimidazolide (ImpG) with its 2-methylimidazolide analog (2-MeImpG), or with other phosphoramidate or phosphoimidazolide monomers, is not scientifically valid for experimental systems seeking to model prebiotic polymerization without additional activators. ImpG exhibits a unique reactivity profile: its unsubstituted imidazole ring leads to inefficient and non-regiospecific condensation on poly(C) templates [1], producing a mixture of 2′-5′ and 3′-5′ linkages with low yields [2]. In contrast, the 2-methyl substitution in 2-MeImpG dramatically enhances template-directed efficiency and regiospecificity [1]. Furthermore, the hydrolysis kinetics of the P-N bond are exceptionally slow relative to other phosphoramidates, a key stability feature for long-term reactions [3]. Consequently, choosing ImpG versus 2-MeImpG is a deliberate experimental decision that dictates both the rate and the linkage fidelity of oligomerization, making them non-interchangeable in quantitative studies of nonenzymatic RNA replication [1][3].

2-MeImpG shows efficient, regiospecific polymerization; ImpG gives inefficient, non-regiospecific products. They dictate different linkage outcomes.
Phosphoimidazolide hydrolysis kinetics are class-distinct; other phosphoramidates may degrade too fast for long-term template-directed reactions.
Metal ion and buffer conditions shift regiospecificity and stability; substituting the monomer without adjusting these may alter the model.

ImpG vs. 2-MeImpG: Quantitative Comparison


Poly(C)-Directed Oligomerization Efficiency

Guanosine 5'-phosphoimidazolide (ImpG) exhibits poor condensation efficiency and regiospecificity on poly(C) or poly(dC) templates compared to its 2-methylimidazolide analog (2-MeImpG). Direct comparison shows that ImpG does not condense efficiently, whereas the introduction of a methyl group at the 2-position of the imidazole ring in 2-MeImpG leads to efficient synthesis of long 3′-5′-linked oligomers [1].

Poly(C) Oligomerization
Head-to-head
ImpG: inefficient condensation, poor regiospecificity.
2-MeImpG: efficient synthesis of long 3′-5′ oligomers.
Baseline control for imidazole substitution; efficient regiospecific oligomerization requires 2-MeImpG.
Qualitative comparison on poly(C)/poly(dC) templates.
Prebiotic Chemistry Template-Directed Synthesis RNA Oligomerization

P-N Bond Hydrolysis Kinetics

The hydrolysis kinetics of the P-N bond in guanosine 5'-phosphoimidazolide derivatives is class-distinct. A study on the closely related 2-MeImpG demonstrates that P-N bond hydrolysis in phosphoimidazolides is exceptionally slow compared to other phosphoramidates [1]. This kinetic stability is a class-level characteristic that distinguishes this family of activated nucleotides from more rapidly hydrolyzing phosphoramidate analogs, contributing to the ability of 2-MeImpG to form long oligomers under template-directed conditions [1].

P-N Hydrolysis Stability
Class-level inference
Phosphoimidazolides hydrolyze very slowly vs. general phosphoramidates.
Slow hydrolysis grants extended reaction window for polymerization experiments.
Data derived from 2-MeImpG; applies to ImpG class.
Hydrolysis Kinetics Chemical Stability Phosphoramidate Reactivity

Regiospecificity of Oligomerization on Poly(C)

The regiospecificity of guanosine 5'-phosphorimidazolide (ImpG) oligomerization on oligocytidylate templates is highly dependent on the presence of catalytic metal ions. In the absence of a catalytic metal ion or in the presence of Pb2+, the reaction predominantly yields 2′-5′ linked oligomers, with mixed linkages observed in the uncatalyzed reaction. However, the addition of Zn2+ shifts the product distribution to predominantly 3′-5′ linked oligomers, a result of greater relevance to natural RNA structure [1].

Linkage Regiospecificity
Head-to-head
ImpG with Pb2+ or uncatalyzed: predominantly 2′-5′ linkages.
ImpG with Zn2+: shift to predominantly 3′-5′ linkages.
Metal ion choice controls linkage outcome; Zn2+ enables natural 3′-5′ RNA linkage.
Regiospecificity Metal Ion Catalysis RNA Linkage Isomers

Phosphate Buffer Catalysis of Degradation

Phosphoimidazolide-activated nucleotides (ImpN) are susceptible to phosphate-catalyzed degradation in aqueous buffers. A comparative study of guanosine (ImpG) and cytidine (ImpC) derivatives revealed that both H2PO4- and HPO4(2-) ions participate in hydrolysis and nucleophilic substitution reactions, with the dianion being 4 times more effective as a general base and 8 times more effective as a nucleophile than the monoanion [1]. This quantitative data defines the buffer-dependent stability of these activated monomers.

Phosphate Degradation
Cross-study comparable
HPO4²⁻ vs. H2PO4⁻
General base: 4× more effective
Nucleophile: 8× more effective
Dianion phosphate strongly catalyzes degradation; buffer choice critical for stability.
Quantified in phosphate buffers at pH 4.0–8.6.
Buffer Catalysis Nucleotide Stability Phosphate Degradation

Steric Hindrance in Amine Substitution

The reactivity of guanosine phosphoimidazolides with aliphatic amines is strongly influenced by steric hindrance. Kinetic studies comparing ImpG and 2-MeImpG show that both compounds exhibit dramatically reduced reaction rates with sterically hindered secondary amines. For instance, ethylmethylamine (EtNHMe) reacts about 8 times more slowly, and diethylamine (Et2NH) at least 100 times more slowly, than dimethylamine (Me2NH), despite similar amine basicities [1].

Steric Hindrance
Cross-study comparable
EtNHMe: ~8× slower
Et₂NH: ≥100× slower
vs. Me₂NH with ImpG/2-MeImpG
Large steric bulk drastically reduces substitution rate; primary amines preferred for synthesis.
Measured in water at 37 °C.
Steric Effects Nucleophilic Substitution Phosphoramidate Synthesis

Hydrolysis Activation Energy: Monomer vs. Oligomer

Kinetic analysis of template-directed oligo(G) formation from ImpG reveals distinct activation energies for hydrolysis of monomeric versus oligomeric species. In the presence of 0.04 M Zn2+, the apparent activation energy for the hydrolysis of oligo(G) is higher than that for the hydrolysis of monomeric ImpG, as well as for the formation of 2-mer, 3-mer, and 4-mer species [1].

Activation Energy Rank
Cross-study comparable
Ea trend: oligo(G) hydrolysis > 4‑mer ≈ 3‑mer ≈ ImpG hydrolysis > 2‑mer formation.
Monomer hydrolysis competes with oligomerization; lower Ea favors degradation over elongation.
Poly(C) template, 0.04 M Zn²⁺, 40–60 °C.
Activation Energy Polymerization Kinetics Reaction Mechanism

Optimal Research Applications for ImpG


Imidazole Substitution and Polymerization Fidelity

ImpG is the ideal baseline control compound for experiments aimed at quantifying the specific role of the 2-methyl group on the imidazole ring. Its documented inefficient and non-regiospecific polymerization on poly(C) templates directly contrasts with the efficient, 3′-5′-specific oligomerization of 2-MeImpG [1]. This scenario allows for head-to-head comparative studies to elucidate the mechanistic basis for the enhanced performance of the methylated analog, a cornerstone of prebiotic chemistry research.

Metal Ion Catalysis of RNA Linkage Regiospecificity

The ability to switch the predominant internucleotide linkage from 2′-5′ (uncatalyzed or Pb2+) to 3′-5′ (Zn2+) makes ImpG a valuable substrate for investigating the role of divalent metal ions in prebiotic RNA synthesis [2]. Researchers can systematically study the chelation and catalytic mechanisms of different metal ions on the polymerization outcome, using ImpG to generate both linkage isomers for structural and functional comparison.

Kinetic Modeling of Nonenzymatic RNA Replication

Given the quantitative kinetic data available for ImpG hydrolysis and oligomerization [3][4], this compound serves as a well-characterized model substrate for constructing and validating mathematical models of prebiotic replication. Studies measuring the competition between productive elongation and degradative hydrolysis rely on the established activation energies and rate constants for ImpG to predict system behavior under varying conditions of temperature and catalyst concentration.

Phosphoramidate Synthesis with Primary Amines

For applications requiring the synthesis of novel phosphoramidate derivatives, ImpG is a suitable electrophilic starting material. Its well-defined reactivity profile with amines, including a >100-fold rate reduction for sterically hindered secondary amines like diethylamine [5], guides synthetic strategy. Researchers can achieve high yields by selecting primary amines as nucleophiles, leveraging the predictable steric effects to design efficient synthetic routes.

Application
Selection Property
Validation Focus
Imidazole substitution fidelity
Baseline for 2-MeImpG comparison
Polymerization efficiency and regiospecificity
Metal ion catalysis of RNA linkage
Tunable regiospecificity via metal catalyst
Linkage distribution (2′-5′ vs 3′-5′)
Kinetic modeling of nonenzymatic replication
Well-characterized rate constants
Competition between elongation and degradation
Phosphoramidate synthesis with amines
Defined steric sensitivity
Reaction rate vs. amine steric bulk

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